molecular formula C10H13ClFNO2S B5364262 N-(4-chloro-2-fluorophenyl)butane-1-sulfonamide

N-(4-chloro-2-fluorophenyl)butane-1-sulfonamide

Cat. No.: B5364262
M. Wt: 265.73 g/mol
InChI Key: XBFCLRCLUMXENA-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)butane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a butane chain, which is further substituted with a 4-chloro-2-fluorophenyl group. The presence of both chlorine and fluorine atoms in the aromatic ring can significantly influence the compound’s chemical properties and biological activities.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFNO2S/c1-2-3-6-16(14,15)13-10-5-4-8(11)7-9(10)12/h4-5,7,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFCLRCLUMXENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)butane-1-sulfonamide typically involves the reaction of 4-chloro-2-fluoroaniline with butane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 4-chloro-2-fluoroaniline in an appropriate solvent like dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add butane-1-sulfonyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining precise reaction conditions, thereby ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)butane-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms in the aromatic ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the sulfonamide bond.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the replacement of the chlorine or fluorine atoms with other nucleophiles.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)butane-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antibacterial properties.

    Biological Studies: The compound can be used to study the effects of sulfonamides on biological systems, including their mechanism of action and potential side effects.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)butane-1-sulfonamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the formation of dihydrofolic acid, thereby inhibiting bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with a simpler structure, commonly used as an antibiotic.

    Sulfamethoxazole: A sulfonamide antibiotic often used in combination with trimethoprim.

    Sulfadiazine: A sulfonamide antibiotic used to treat a variety of bacterial infections.

Uniqueness

N-(4-chloro-2-fluorophenyl)butane-1-sulfonamide is unique due to the presence of both chlorine and fluorine atoms in its structure. These substituents can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to other sulfonamides.

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